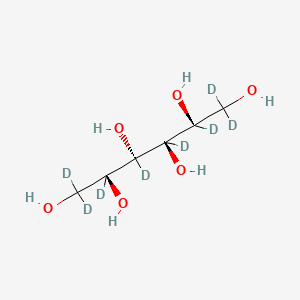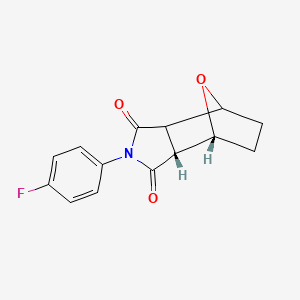
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Fluorophenyl)-7-oxabicyclo(221)heptane-2,3-dicarboximide is a synthetic organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Formation of the Imide Group: This step may involve the reaction of an anhydride with an amine to form the imide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(p-Fluorophenyl)-7-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Chlorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Bromophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Methylphenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
Uniqueness
The unique combination of the fluorophenyl group and the bicyclic structure in N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide may impart distinct chemical properties, such as increased stability, enhanced reactivity, or specific biological activity, compared to its analogs.
Properties
CAS No. |
30627-45-3 |
|---|---|
Molecular Formula |
C14H12FNO3 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(7R,7aR)-2-(4-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-4,9-12H,5-6H2/t9-,10?,11+,12?/m1/s1 |
InChI Key |
JZOOGZLOTZJKAO-ZYGVAYEYSA-N |
Isomeric SMILES |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
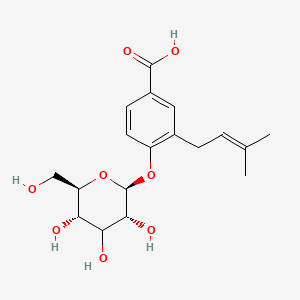

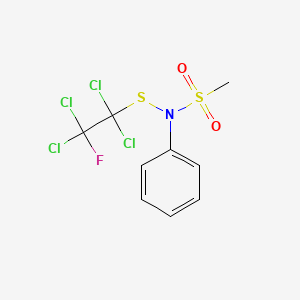
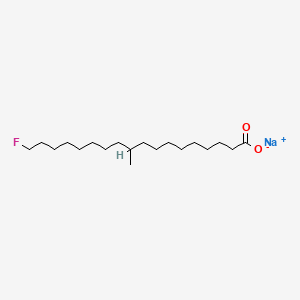

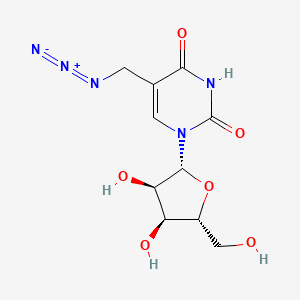
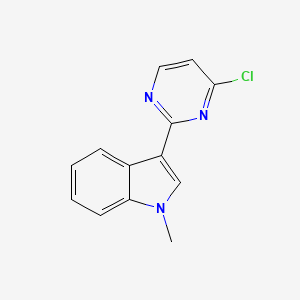
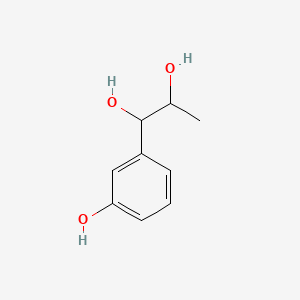
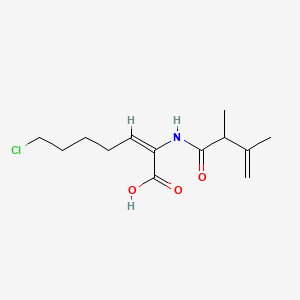
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
